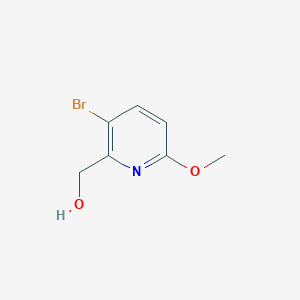

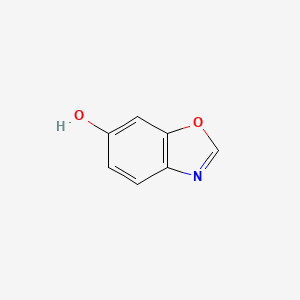

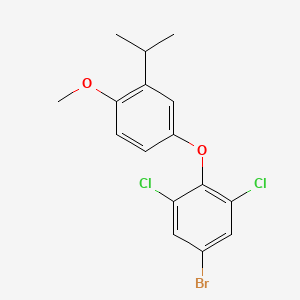

(3-Bromo-6-methoxypyridin-2-yl)methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of brominated aromatic compounds is often achieved through halogenation reactions. For instance, the synthesis of 3-bromo-4-hydroxy-5-methoxy-benzoic acid methyl ester is reported to proceed via bromination of vanillin, followed by oxidation and esterification with methanol . This suggests that a similar approach could be used for synthesizing “(3-Bromo-6-methoxypyridin-2-yl)methanol,” starting from a suitable pyridine derivative and introducing the bromo and methoxy groups through subsequent chemical reactions.

Molecular Structure Analysis

The molecular structure of brominated compounds can be characterized using techniques such as single-crystal X-ray diffraction, as demonstrated in the study of a Schiff base compound . The crystal structure of the Schiff base shows a trans configuration around the C=N double bond and nearly coplanar benzene and pyridine rings. While the structure of “(3-Bromo-6-methoxypyridin-2-yl)methanol” is not provided, it can be inferred that the presence of a bromo and a methoxy group on the pyridine ring could influence its electronic properties and molecular conformation.

Chemical Reactions Analysis

Brominated compounds are known to participate in various chemical reactions, including halogen bonding and interactions with other functional groups. For example, the ethane-1,2-diaminium compound forms N—H⋯O hydrogen bonds and exhibits a C—Br⋯O halogen bond . These interactions are crucial for the stabilization of the crystal structure. Similarly, “(3-Bromo-6-methoxypyridin-2-yl)methanol” may also engage in hydrogen bonding and halogen bonding, affecting its reactivity and interactions with other molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic compounds can be deduced from their molecular structure and functional groups. The presence of a bromo group typically increases the molecular weight and density, as seen in the Schiff base compound . The methoxy group is an electron-donating substituent, which can affect the acidity of adjacent hydrogen atoms and the overall polarity of the molecule. The solubility of such compounds in organic solvents like methanol is often good, which is beneficial for their synthesis and purification .

Scientific Research Applications

1. Structural Characterization and Hydrogen Bonding

The compound N-(6-methoxypyridin-3-yl)-4-(pyridin-2-yl)thiazol-2-amine, which includes a similar methoxypyridinyl component, has been structurally characterized, showing distinct sites of protonation and unique intermolecular hydrogen bonding patterns. This research contributes to understanding the molecular conformations and bonding behaviors of such compounds (Böck et al., 2021).

2. Synthesis of Biologically Active Compounds

A related compound, (3-bromo-4,5-dimethoxyphenyl)methanol, has been used in the total synthesis of a natural product, showcasing the utility of bromo-methoxypyridinyl compounds in synthesizing biologically active molecules (Akbaba et al., 2010).

3. Ligand Exchange Reactions

In organometallic chemistry, compounds like [Et4N]3[W2(CO)6(OMe)3], involving methoxypyridine structures, have demonstrated the ability to undergo ligand exchange reactions. Such studies provide insights into the reactivity and potential applications of these compounds in catalysis and material science (Klausmeyer et al., 2003).

Safety and Hazards

The compound is classified under the GHS07 hazard class . It carries the signal word ‘Warning’ and has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and face thoroughly after handling .

properties

IUPAC Name |

(3-bromo-6-methoxypyridin-2-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO2/c1-11-7-3-2-5(8)6(4-10)9-7/h2-3,10H,4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNRPOELSJDDLSG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=C(C=C1)Br)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80472185 |

Source

|

| Record name | (3-Bromo-6-methoxypyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80472185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Bromo-6-methoxypyridin-2-yl)methanol | |

CAS RN |

623942-84-7 |

Source

|

| Record name | (3-Bromo-6-methoxypyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80472185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid](/img/structure/B1279614.png)

![2-Bromo-6-methylbenzo[d]thiazole](/img/structure/B1279625.png)

![1,1'-[Biphenyl-4,4'-diylbis(methylene)]bis(4,4'-bipyridinium) Bis(hexafluorophosphate)](/img/structure/B1279640.png)